An In-depth Technical Guide to the Structural Analysis of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Structural Analysis of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure chiral building blocks is paramount. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid stands as a significant scaffold in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] Its rigid, chiral pyrrolidine core, combined with the synthetic versatility of the carboxylic acid and the N-benzyl group, makes it a highly valuable intermediate. A comprehensive understanding of its structure is not merely an academic exercise but a critical necessity for ensuring the quality, efficacy, and safety of the resulting pharmaceutical compounds.
This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a holistic and in-depth understanding of the analytical methodologies required to fully characterize (S)-1-Benzyl-pyrrolidine-3-carboxylic acid. We will delve into the "why" behind the choice of each technique, providing not just protocols, but the scientific rationale that underpins them. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical guide to the structural elucidation of this important molecule.
Core Molecular and Physicochemical Profile
A foundational understanding of a molecule begins with its basic physicochemical properties. These data points are the first step in its identification and are crucial for the design of subsequent analytical experiments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| CAS Number | 161659-80-9 | |
| Appearance | White to yellowish solid | |
| Melting Point | 79-83 °C | |
| Chirality | (S)-enantiomer |
The stereochemistry at the C3 position is a critical feature of this molecule, as the biological activity of its derivatives is often highly dependent on the specific enantiomer used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between them.
Rationale for NMR Analysis
For (S)-1-Benzyl-pyrrolidine-3-carboxylic acid, NMR is indispensable for:
-
Confirming the presence and connectivity of the pyrrolidine ring, the benzyl group, and the carboxylic acid.
-
Assigning the specific protons and carbons in the molecule.
-
Providing insights into the conformation of the five-membered pyrrolidine ring.[3][4][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if using a non-aqueous solvent like CDCl₃.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confidently assign proton-proton and proton-carbon correlations, respectively.
¹H NMR Spectral Interpretation (Predicted)
Structure with Proton Labeling:
(Self-generated image for illustrative purposes)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hₐ (Aromatic) | 7.2-7.4 | Multiplet | 5H | Protons of the monosubstituted benzene ring. |
| Hᵦ (Benzylic CH₂) | ~3.6 | Singlet | 2H | Protons of the CH₂ group adjacent to the nitrogen and the phenyl ring. |
| H꜀ (Pyrrolidine CH) | 2.9-3.2 | Multiplet | 1H | Methine proton at the chiral center (C3), adjacent to the carboxylic acid. |
| Hₑ, Hբ (Pyrrolidine CH₂) | 2.5-3.0 | Multiplet | 4H | Diastereotopic protons on the pyrrolidine ring (C2 and C5). |
| Hₔ (Pyrrolidine CH₂) | 2.0-2.3 | Multiplet | 2H | Diastereotopic protons on the pyrrolidine ring (C4). |
| H₉ (Carboxylic Acid) | >10 | Broad Singlet | 1H | Acidic proton of the carboxylic acid, often broad and may exchange with D₂O. |
¹³C NMR Spectral Interpretation (Predicted)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 175-185 | Carbonyl carbon of the carboxylic acid. |
| C (Aromatic Quaternary) | 138-140 | Quaternary carbon of the benzene ring attached to the benzylic CH₂. |
| CH (Aromatic) | 127-130 | Aromatic carbons of the benzene ring. |
| CH₂ (Benzylic) | ~60 | Benzylic carbon adjacent to the nitrogen. |
| CH₂ (Pyrrolidine C2, C5) | 50-58 | Pyrrolidine carbons adjacent to the nitrogen. |
| CH (Pyrrolidine C3) | 40-45 | Chiral carbon bearing the carboxylic acid group. |
| CH₂ (Pyrrolidine C4) | 30-35 | Pyrrolidine carbon at the 4-position. |
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Rationale for Mass Spectrometry
-
Molecular Weight Confirmation: Provides the exact mass of the molecule, confirming its elemental composition when high-resolution MS (HRMS) is used.
-
Structural Clues from Fragmentation: The way the molecule breaks apart upon ionization provides a "fingerprint" that can be used to deduce its structure. For cyclic amines, characteristic fragmentation patterns are observed.[6][7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺•): A peak at m/z = 205, corresponding to the molecular weight of the compound, is expected. For amines, the molecular ion peak is often observable.[6]
-
Loss of Carboxyl Radical (m/z = 160): A significant fragment resulting from the loss of the •COOH group (45 Da).
-
Tropylium Cation (m/z = 91): A very common and stable fragment in compounds containing a benzyl group, formed by cleavage of the C-N bond and rearrangement.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.[8] This can lead to ring-opening and subsequent fragmentation, producing a series of smaller ions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for IR Spectroscopy
For (S)-1-Benzyl-pyrrolidine-3-carboxylic acid, IR spectroscopy is used to confirm the presence of:
-
The carboxylic acid O-H bond.
-
The carbonyl (C=O) group.
-
C-H bonds (aromatic and aliphatic).
-
The C-N bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad | Characteristic of hydrogen-bonded O-H stretching in a carboxylic acid dimer.[9] |
| C-H (Aromatic) | 3000-3100 | Sharp | Stretching vibrations of C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 2850-2960 | Sharp | Stretching vibrations of C-H bonds in the pyrrolidine and benzylic groups. |
| C=O (Carbonyl) | 1700-1730 | Strong, sharp | Carbonyl stretch of the carboxylic acid.[9] |
| C-N (Amine) | 1020-1250 | Medium | C-N stretching vibration. |
| O-H Bend | 900-960 | Broad | Out-of-plane bending of the carboxylic acid O-H group, a diagnostically useful peak.[9] |
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Given that (S)-1-Benzyl-pyrrolidine-3-carboxylic acid is a chiral molecule, it is essential to determine its enantiomeric purity. Chiral HPLC is the gold standard for this analysis.
Rationale for Chiral HPLC
-
Enantiomeric Separation: To separate and quantify the (S)- and (R)-enantiomers.
-
Quality Control: To ensure that the sample meets the required enantiomeric excess (e.e.) for its intended application.
Experimental Protocol: Direct Chiral HPLC
-
Column Selection: A chiral stationary phase (CSP) capable of separating underivatized amino acids is required. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are often effective for this class of compounds.[1][10]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic or acetic acid) to control the ionization state of the analyte.
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The relative peak areas are used to calculate the enantiomeric excess.
Conclusion: An Integrated Approach to Structural Verification
The structural analysis of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid is a multi-faceted process that relies on the synergistic application of several analytical techniques. While NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms its molecular weight and offers insights into its fragmentation. IR spectroscopy serves as a rapid check for the presence of key functional groups, and chiral HPLC is essential for verifying its stereochemical purity. Although a definitive X-ray crystal structure for this specific molecule is not widely published, the combined data from these spectroscopic and chromatographic methods provide an unambiguous confirmation of its identity and quality, ensuring its suitability for use in the demanding field of pharmaceutical development.
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